2-isopropyl-5-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate
Description
This compound is a benzimidazole derivative featuring a trifluoromethyl (-CF₃) group at the 2-position of the benzimidazole core and an acetoxy ester moiety linked to a 2-isopropyl-5-methylphenyl group. The trifluoromethyl substitution enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-12(2)14-9-8-13(3)10-17(14)27-18(26)11-25-16-7-5-4-6-15(16)24-19(25)20(21,22)23/h4-10,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPQEOWHIFTJKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Isopropyl-5-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate, with the molecular formula and CAS number 551921-10-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and enzyme inhibitory properties.
- Molecular Weight : 376.37 g/mol
- Molecular Structure : The compound features a benzimidazole moiety which is often associated with various biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including this compound. In vitro assays indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from benzimidazole have shown promising results in inhibiting tumor cell proliferation:
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| This compound | HCC827 | 6.26 ± 0.33 | High |
| This compound | NCI-H358 | 6.48 ± 0.11 | High |
These results suggest that the compound may act through mechanisms such as DNA intercalation or inhibition of specific cellular pathways involved in tumor growth .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show that benzimidazole derivatives can possess antibacterial and antifungal activities. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and membrane permeability of the compound, contributing to its efficacy against microbial strains.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <10 μg/mL |
| Escherichia coli | <15 μg/mL |
These findings indicate that modifications to the benzimidazole structure can lead to enhanced antimicrobial activity .
Enzyme Inhibition
The inhibition of enzymes such as monoamine oxidase (MAO) is another area where this compound shows potential. Compounds with similar structures have been reported as selective inhibitors of MAO-A and MAO-B, which are important in the metabolism of neurotransmitters:
| Compound | Enzyme Target | IC50 (μM) |
|---|---|---|
| Benzimidazole Derivative | hMAO-A | 0.342 |
| Benzimidazole Derivative | hMAO-B | 0.028 |
The inhibition profiles suggest that further development could lead to therapeutic agents for neurological disorders .
Case Studies
In a recent study involving a series of synthesized benzimidazole derivatives, researchers found that modifications significantly affected biological activity. For example, compounds with additional functional groups exhibited enhanced antitumor activity while maintaining low toxicity profiles in normal cell lines . This highlights the importance of structural optimization in drug development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The compound shares a benzimidazole core with several analogs, but differences in substituents critically influence its properties. Below is a comparative analysis:
Key Observations:
- Trifluoromethyl Group : Present in the target compound and analogs (e.g., ), this group improves bioavailability and resistance to oxidative metabolism.
- Ester vs. Amide Linkages : The target compound’s ester group (C-O-C=O) may confer faster hydrolysis rates compared to the acetamide (C-N-C=O) in compound 9c, affecting pharmacokinetics .
- Heterocyclic Additions : Analogs like 9c incorporate triazole-thiazole motifs, which can enhance binding to biological targets (e.g., enzymes or receptors) through hydrogen bonding .
Physicochemical and Pharmacological Comparisons
Solubility and Lipophilicity:
- The target compound’s logP (estimated >3.5) is higher than acetamide derivatives (e.g., 9c), due to the bulky 2-isopropyl-5-methylphenyl group and ester linkage.
- Compound 9c’s bromophenyl substituent increases molecular weight (MW ≈ 550 g/mol) but reduces solubility compared to the target compound (MW ≈ 396 g/mol) .
Q & A
(Basic) What synthetic methodologies are effective for synthesizing 2-isopropyl-5-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate, and how can reaction yields be optimized?
Methodological Answer:
The compound’s synthesis involves coupling the benzimidazole core with the phenyl acetate moiety. Key steps include:
- Benzimidazole Formation : Condensation of o-phenylenediamine derivatives with trifluoromethyl-substituted carbonyl compounds under acidic conditions (e.g., acetic acid reflux) to form the 2-trifluoromethyl-benzimidazole intermediate .
- Esterification : Reaction of the benzimidazole acetic acid derivative with 2-isopropyl-5-methylphenol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane) .
- Optimization : Yield improvements can be achieved via Design of Experiments (DoE) to optimize temperature, solvent polarity, and catalyst ratios. Recrystallization from DMF/acetic acid mixtures enhances purity .
(Basic) Which analytical techniques are critical for structural validation of this compound, and how should data interpretation be approached?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement of crystal structures. High-resolution data (≤1.0 Å) is ideal for resolving trifluoromethyl and steric effects from the isopropyl group .
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and acetate methyl groups (δ 2.0–2.5 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -60 to -70 ppm) .
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1740 cm⁻¹) and benzimidazole N-H (broad ~3400 cm⁻¹) .
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N/F percentages (±0.3% tolerance) .
(Advanced) How can molecular docking studies be designed to investigate this compound’s interaction with biological targets?
Methodological Answer:
- Target Selection : Prioritize enzymes with known benzimidazole affinity (e.g., kinases, cytochrome P450).
- Docking Workflow :
- Prepare the ligand (protonation states optimized at physiological pH) and receptor (PDB structure).
- Use AutoDock Vina or Schrödinger Glide for flexible docking, focusing on the trifluoromethyl group’s hydrophobic interactions and acetate ester’s hydrogen bonding .
- Validate poses via MD simulations (AMBER/CHARMM) to assess binding stability.
- Experimental Cross-Validation : Perform competitive inhibition assays (e.g., fluorescence polarization) to confirm computational predictions .
(Advanced) What experimental frameworks are recommended for assessing environmental persistence and ecotoxicological effects?
Methodological Answer:
- Environmental Fate Studies :
- Hydrolysis/Photolysis : Incubate the compound in buffer solutions (pH 4–9) or under UV light, monitoring degradation via HPLC-MS. Calculate half-lives (t₁/₂) .
- Bioaccumulation : Determine log P (octanol-water partition coefficient) using shake-flask methods; values >3 indicate high bioaccumulation risk .
- Ecotoxicology :
- Aquatic Toxicity : Use Daphnia magna 48-hour LC₅₀ assays.
- Soil Microcosms : Evaluate microbial diversity shifts via 16S rRNA sequencing after compound exposure .
(Advanced) How can researchers resolve contradictions between computational predictions and experimental data for this compound’s physicochemical properties?
Methodological Answer:
- Re-evaluate Computational Models :
- DFT Calculations : Re-optimize geometries using B3LYP/6-311+G(d,p) basis sets to predict NMR chemical shifts or pKa values. Compare with experimental data .
- Experimental Replication :
(Advanced) What in vitro/in vivo models are suitable for evaluating metabolic stability and toxicity?
Methodological Answer:
- Metabolic Stability :
- Liver Microsomes : Incubate with human/rat microsomes; quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) .
- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates.
- Toxicity Profiling :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
